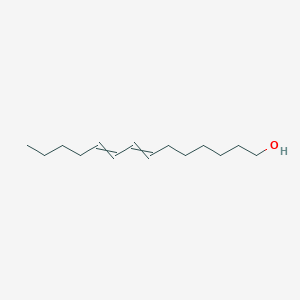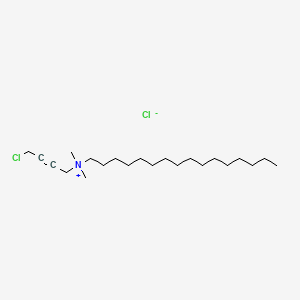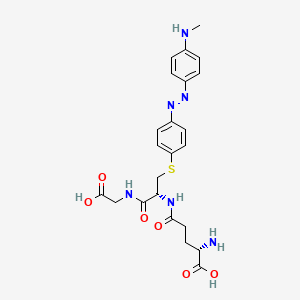
3-Gsmab
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Gsmab is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Gsmab typically involves a multi-step process that includes the use of various reagents and catalysts. The initial step often involves the formation of a precursor compound, which is then subjected to further reactions to yield this compound. Common reagents used in the synthesis include organic solvents, acids, and bases, with reaction conditions carefully controlled to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Key steps include the purification of intermediates and the final product using techniques such as distillation, crystallization, and chromatography.
化学反応の分析
Types of Reactions: 3-Gsmab undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound that are reactive under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, pressure, and solvent choice playing crucial roles in determining the reaction pathway and yield.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
科学的研究の応用
3-Gsmab has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, this compound is being investigated for its potential therapeutic properties, including its ability to modulate specific biological targets. Industrial applications include its use in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Gsmab involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways and targets involved depend on the specific application and the context in which this compound is used. For example, in a therapeutic context, this compound may bind to a particular protein or enzyme, altering its activity and thereby affecting disease progression.
類似化合物との比較
3-Gsmab can be compared to other similar compounds based on its chemical structure and reactivity Similar compounds include those with analogous functional groups or similar molecular frameworks What sets this compound apart is its unique combination of stability and reactivity, which makes it particularly useful in a variety of applications
特性
CAS番号 |
71259-45-5 |
|---|---|
分子式 |
C23H28N6O6S |
分子量 |
516.6 g/mol |
IUPAC名 |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[4-[[4-(methylamino)phenyl]diazenyl]phenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C23H28N6O6S/c1-25-14-2-4-15(5-3-14)28-29-16-6-8-17(9-7-16)36-13-19(22(33)26-12-21(31)32)27-20(30)11-10-18(24)23(34)35/h2-9,18-19,25H,10-13,24H2,1H3,(H,26,33)(H,27,30)(H,31,32)(H,34,35)/t18-,19-/m0/s1 |
InChIキー |
FGVGDZBENKBMKP-OALUTQOASA-N |
異性体SMILES |
CNC1=CC=C(C=C1)N=NC2=CC=C(C=C2)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
正規SMILES |
CNC1=CC=C(C=C1)N=NC2=CC=C(C=C2)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14462701.png)

![tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B14462721.png)

![3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one](/img/structure/B14462738.png)
![3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one](/img/structure/B14462739.png)
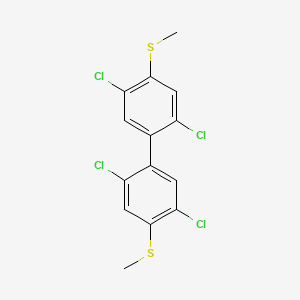

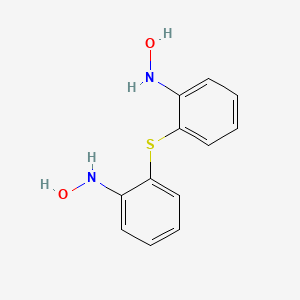
![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine](/img/structure/B14462752.png)
![2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one](/img/structure/B14462755.png)
